(2S)-2-(methylamino)hexanoic acid, also known as 2-amino-6-methylhexanoic acid, is a chiral compound characterized by a hexanoic acid backbone with a methylamino group at the second carbon. This compound is notable for its potential applications in medicinal chemistry and as a building block in peptide synthesis. It is classified as an amino acid derivative and plays a significant role in various biochemical pathways.
(2S)-2-(methylamino)hexanoic acid can be sourced from natural amino acids or synthesized through chemical reactions involving hexanoic acid derivatives. It falls under the category of non-proteinogenic amino acids, which means it is not one of the standard amino acids used in protein synthesis but has important biological functions.
The synthesis of (2S)-2-(methylamino)hexanoic acid can be achieved through several methods, including:
One of the effective synthetic routes involves starting from 2-methylene hexanoic acid, followed by reaction with L-proline in the presence of a base to form an amide intermediate . The subsequent steps involve hydrolysis and purification to obtain (2S)-2-(methylamino)hexanoic acid in high optical purity.
The molecular formula of (2S)-2-(methylamino)hexanoic acid is , with a molecular weight of approximately 145.20 g/mol. The structure features:
The compound exhibits chirality at the second carbon, making it essential to specify the (S)-configuration for biological relevance. Its three-dimensional structure can be represented using molecular modeling software to visualize its spatial arrangement.
(2S)-2-(methylamino)hexanoic acid participates in various chemical reactions, including:
The reactions are often catalyzed by enzymes in biological systems or can be facilitated through chemical catalysts in synthetic pathways. For example, coupling reactions typically require activation of the carboxylic acid group to enhance reactivity.
The mechanism of action for (2S)-2-(methylamino)hexanoic acid primarily relates to its role as an intermediate in metabolic pathways. It may influence neurotransmitter systems due to its structural similarity to certain neurotransmitters.
Research indicates that compounds with similar structures often exhibit biological activities such as antioxidant properties and potential anticancer effects. The methylamino group suggests interactions with neurotransmitter receptors, highlighting its neuroprotective potential.
Relevant data from PubChem lists additional properties such as melting point and boiling point, which are critical for practical applications .
(2S)-2-(methylamino)hexanoic acid finds applications in various scientific fields:
(2S)-2-(Methylamino)hexanoic acid, a sterically hindered α,α-disubstituted amino acid derivative, presents significant synthetic challenges due to its chiral center and tertiary amine functionality. Asymmetric synthesis typically employs chiral auxiliaries or metal catalysts to establish the (S)-configuration with high enantiomeric excess (ee). The Evans oxazolidinone methodology enables enantioselective alkylation of glycine equivalents, where the chiral auxiliary directs facial selectivity during nucleophilic addition to imide enolates. Alternatively, catalytic asymmetric hydrogenation of enol esters or enamides using chiral phosphine ligands (e.g., BINAP-Ru complexes) achieves ee values >95% for analogous N-protected α-amino acid precursors [1]. For sterically demanding substrates like 4-methyl-2-(methylamino)hexanoic acid, bis-lactim ether auxiliaries derived from diketopiperazines offer enhanced stereocontrol. These systems facilitate diastereoselective alkylation followed by hydrolytic auxiliary removal, yielding enantiopure (S)-products as validated by chiral HPLC and optical rotation analysis [2] [5].
Table 1: Asymmetric Synthesis Approaches
Method | Chiral Control Element | Enantiomeric Excess | Key Advantage |
---|---|---|---|
Evans Oxazolidinone | Covalent auxiliary | 90-95% | Broad substrate scope |
Catalytic Hydrogenation | BINAP-Ru catalyst | 92-98% | Atom-economic |
Bis-Lactim Ether | Dipeptide-derived chiral pool | >99% | Superior for sterically hindered analogs |
Selective N-methylation of α-amino acids is critical for synthesizing this compound. Two principal strategies are employed:
Recent advances utilize continuous-flow reductive amination with immobilized borohydride resins, enhancing selectivity for mono-methylation while minimizing racemization (<2% epimerization) [8].
Halolactonization serves as a key strategy for constructing the stereogenic center of β-substituted norleucine derivatives. Bromo- or iodolactonization of δ,ε-unsaturated carboxylic acids proceeds with anti-addition stereochemistry, where halogen electrophile attack dictates chiral induction. When applied to 5-hexenoic acid derivatives bearing chiral auxiliaries, this reaction forms γ-lactone intermediates with defined stereocenters at C2 (equivalent to Cα in the final amino acid). For example:
Subsequent lactone ring opening with methylamine proceeds with inversion of configuration at C2, enabling synthesis of the (S)-enantiomer when starting from enantiopure lactones. This approach is particularly valuable for synthesizing ¹³C-labeled analogs, as demonstrated in the synthesis of [1-¹³C]-2-amino-2-methylmalonic acid derivatives [2].
Incorporating (2S)-2-(methylamino)hexanoic acid into peptides via solid-phase peptide synthesis (SPPS) requires specialized strategies due to its steric hindrance and secondary amine functionality:
Table 2: SPPS Conditions for N-Methylated Amino Acid Incorporation
Parameter | Standard Amino Acids | (2S)-2-(Methylamino)hexanoic Acid |
---|---|---|
Coupling Reagent | HBTU/HOBt | PyBrOP or HATU/Oxyma Pure |
Coupling Time | 30-60 min | 2-4 hours |
Base | DIPEA | Collidine |
Coupling Temperature | 25°C | 50°C (microwave-assisted) |
Aggregation Risk | Moderate | High (requires backbone protection) |
The residue’s lipophilic character (logP ≈ 1.8) enhances membrane permeability in therapeutic peptides, making it valuable for peptide stapling and macrocyclization applications. Its N-methyl group eliminates a hydrogen bond donor, further improving proteolytic stability in bioactive conjugates [5] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: